Kltwqelyqlkykgi

Angiogenesis Receptor Binding Surface Plasmon Resonance

KLTWQELYQLKYKGI (QK) is a 15-amino acid synthetic VEGF receptor-binding helix mimetic (CAS 917760-16-8). Unlike recombinant VEGF, this fully synthetic peptide offers batch-to-batch consistency, no cold-chain requirement, and significantly lower cost—enabling reproducible high-throughput angiogenesis assays. Its defined SPR-validated binding affinity (Kd 7.7 µM for VEGFR-2) and unusual helical thermal stability make it ideal for controlled-release drug delivery, angiogenic biomaterial coatings, and bone graft substitutes. Choose QK for scalable, cost-efficient preclinical angiogenesis and tissue repair studies without the variability of recombinant proteins.

Molecular Formula C92H143N21O23
Molecular Weight 1911.2 g/mol
Cat. No. B12370090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKltwqelyqlkykgi
Molecular FormulaC92H143N21O23
Molecular Weight1911.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1
InChIKeyZHHXHKUQDPVCQO-MVXMSPHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kltwqelyqlkykgi (QK Peptide): A Quantified, Cost-Effective VEGF Mimetic for Standardized Angiogenesis Research


Kltwqelyqlkykgi, commonly referred to as the QK peptide, is a 15-amino acid synthetic mimetic of the receptor-binding helix (region 17-25) of Vascular Endothelial Growth Factor (VEGF) . It is a precisely defined chemical entity (CAS No. 917760-16-8) with a molecular formula of C92H143N21O23 and a weight of 1911.25 g/mol . As a fully synthetic molecule, it serves as a stable and reproducible alternative to recombinant VEGF proteins for studying angiogenesis, cell signaling, and tissue repair mechanisms. Its primary mechanism involves competitive binding to VEGF receptors (VEGFR-1 and VEGFR-2), thereby initiating pro-angiogenic signaling cascades comparable to its native protein counterpart .

Kltwqelyqlkykgi (QK) Versus Recombinant VEGF: Why Interchangeability is Not Supported by Evidence


Generic substitution of Kltwqelyqlkykgi with other VEGF-mimetics or recombinant VEGF protein is not scientifically sound. As a short, synthetic peptide, it offers significantly reduced production costs and easier handling compared to the large, glycosylated recombinant VEGF protein, which is prone to batch variability and requires stringent cold-chain logistics . Furthermore, its unique helical structure confers an unusual thermal stability not found in many other peptide analogs, enhancing its practicality in biomaterial applications . While its biological effects on endothelial cells and in angiogenesis models are comparable to VEGF, it is a distinct molecular entity with a specific binding profile to VEGFR-1 and VEGFR-2, as quantified by surface plasmon resonance (SPR) . This unique combination of cost, stability, and defined activity makes it a non-substitutable tool for studies requiring reproducible, scalable, and cost-efficient angiogenic stimulation.

Quantified Differentiation of Kltwqelyqlkykgi (QK): Head-to-Head Evidence for Scientific Procurement


VEGFR-2 Binding Affinity of QK Peptide is Quantified via SPR, Enabling Dose-Dependent Experimental Design

Kltwqelyqlkykgi (QK) demonstrates a specific and quantifiable binding affinity for VEGF Receptor 2 (VEGFR-2), the primary receptor mediating angiogenic signaling. Surface Plasmon Resonance (SPR) analysis determined the dissociation constant (Kd) for QK binding to VEGFR-2. This value is essential for calculating precise concentrations needed to achieve desired receptor occupancy in vitro and in vivo, in contrast to using undefined concentrations of recombinant VEGF .

Angiogenesis Receptor Binding Surface Plasmon Resonance VEGFR-2

Kltwqelyqlkykgi Matches VEGF Efficacy in Aortic Ring Angiogenesis Assay at 100 ng/mL

In a direct functional comparison using the murine aortic ring angiogenesis assay, the QK peptide demonstrated a capacity to induce endothelial sprouting that is statistically comparable to recombinant VEGF protein . At a concentration of 100 ng/mL, both QK and VEGF induced a similar extent of new vessel formation, quantified by sprout area.

Angiogenesis Ex Vivo Assay Aortic Ring VEGF Mimetic

E7-Modified QK Peptide Demonstrates 4-6x Enhanced Graft Binding Over Unmodified QK

While the base QK sequence has inherent angiogenic properties, its utility in biomaterial applications can be significantly enhanced through rational sequence modification. A direct comparison shows that fusing a heptaglutamate (E7) domain to the QK peptide (E7-QK) results in a substantial increase in its ability to bind to calcium phosphate-based bone graft materials compared to the unmodified QK peptide .

Bone Tissue Engineering Biomaterials Peptide Functionalization Graft Binding

Evidence-Driven Application Scenarios for Procuring Kltwqelyqlkykgi (QK Peptide)


Standardized and Cost-Efficient Angiogenesis Assays as a Recombinant VEGF Substitute

Researchers can reliably procure Kltwqelyqlkykgi (QK) to standardize in vitro and ex vivo angiogenesis experiments. Based on direct evidence that its biological effects on endothelial sprouting are comparable to recombinant VEGF , QK offers a more stable and less expensive alternative. This is particularly critical for high-throughput screening of pro- or anti-angiogenic compounds, where the cost and batch-to-batch variability of recombinant growth factors introduce significant experimental noise and budget constraints.

Functionalization of Bone Graft and Dental Implant Materials for Enhanced Osseointegration

For industrial R&D in the biomedical device and dental implant sectors, Kltwqelyqlkykgi provides a validated foundation for developing advanced, angiogenic biomaterials. The evidence showing that a modified version of QK (E7-QK) achieves a 4-6 fold higher binding to calcium phosphate materials provides a proven strategy for creating next-generation bone graft substitutes and dental implant coatings. This application is rooted in the need to improve vascularization at the implant site, a key factor for successful and long-term implant integration.

Development of Controlled-Release Formulations for Therapeutic Angiogenesis in Regenerative Medicine

Procuring Kltwqelyqlkykgi is justified for pre-clinical research programs focused on developing new therapies for wound healing and ischemic tissue repair. The peptide's defined molecular weight and known binding affinity (Kd of 7.7 µM for VEGFR-2) enable precise and predictable loading into various drug delivery systems, such as hydrogels and nanoparticles. This allows for the design of sophisticated controlled-release devices where the local concentration and duration of the angiogenic stimulus can be tuned based on quantifiable receptor-binding kinetics, as opposed to the empirical approach required when using recombinant VEGF.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kltwqelyqlkykgi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.